Antitubercular Activity Against Dormant Mycobacterium tuberculosis H37Ra: IC50 Comparison of Four Diarylheptanoids
In a direct head-to-head comparison of four diarylheptanoids isolated from the same Alpinia officinarum extract, 1,7-diphenylhept-4-en-3-one (compound 1) demonstrated an in vitro IC50 of 47.69 μM against dormant M. tuberculosis H37Ra, while its closest analog 5-hydroxy-1,7-diphenyl-3-heptanone (compound 2, differing by one hydroxyl and saturation state) exhibited an IC50 of 0.34 μM—representing a >140-fold difference in potency [1]. The ex vivo IC50 values followed a similar trend (22.91 μM vs. 0.13 μM). This large quantitative gap highlights that the non-hydroxylated, unsaturated scaffold of compound 1 occupies a distinct activity tier within the same compound class, making it useful as a baseline reference or for target profiling studies where lower potency is desirable [1].
| Evidence Dimension | In vitro antitubercular IC50 (dormant M. tuberculosis H37Ra) |
|---|---|
| Target Compound Data | 47.69 μM |
| Comparator Or Baseline | 5-Hydroxy-1,7-diphenyl-3-heptanone: 0.34 μM |
| Quantified Difference | >140-fold difference (lower potency for target compound) |
| Conditions | In vitro assay against dormant Mycobacterium tuberculosis H37Ra |
Why This Matters
This quantifiable potency difference enables researchers to select the appropriate diarylheptanoid for their specific experimental design—whether requiring a high-potency lead (5-hydroxy analog) or a lower-potency reference compound for SAR studies (1,7-diphenylhept-4-en-3-one).
- [1] Honmore VS, Rojatkar SR, Nawale LU, Arkile MA, Khedkar VM, et al. In vitro and ex vivo antitubercular activity of diarylheptanoids from the rhizomes of Alpinia officinarum Hance. Nat Prod Res. 2016;30(24):2825-2830. View Source
